2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Characteristics
2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the dioxaborolane class of boronic esters, distinguished by a five-membered ring containing two oxygen atoms and a boron center (Figure 1). The boron atom is covalently bonded to a phenyl group substituted at the 3-position with fluorine and the 4-position with a 2,2,2-trifluoroethoxy moiety. The dioxaborolane ring is further stabilized by four methyl groups at the 4,4,5,5-positions, conferring steric protection to the boron center.
Molecular Formula : C₆H₄F(B)(OCH₂CF₃)–C₆H₁₆O₂ (Full formula: C₁₄H₁₆BF₄O₃)
Molecular Weight : 302.10 g/mol (calculated from isotopic composition)
CAS Registry Number : 2246704-61-8 (analogous to )
IUPAC Name : 2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects, polarizing the boron atom and enhancing its electrophilic character in cross-coupling reactions.
Spectroscopic Identification
While experimental spectra for the exact compound are not publicly available, analogs such as 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane () provide benchmarks:
Properties
IUPAC Name |
2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-6-11(10(16)7-9)20-8-14(17,18)19/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOGBYGUSTXBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule characterized by its unique structure and potential biological applications. With a molecular formula of and a molecular weight of approximately 320.09 g/mol , this compound has garnered interest in medicinal chemistry due to its fluorinated groups and dioxaborolane moiety.
The structure of this compound includes a phenyl ring substituted with a fluorine atom and a trifluoroethoxy group. The dioxaborolane moiety contributes to its chemical reactivity, making it suitable for various applications in organic synthesis and biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.09 g/mol |
| CAS Number | 1689510-38-0 |
| Purity | >95% |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential mechanisms and applications:
- Anticancer Activity : Initial studies indicate that compounds with similar dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorinated groups may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.
- Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with biological macromolecules such as enzymes and proteins. Studies have shown that boron-containing compounds can act as enzyme inhibitors, which may be applicable in drug design for diseases involving dysregulated enzyme activity.
- Fluorine's Role in Biological Systems : The incorporation of fluorine atoms is known to influence the pharmacokinetics of drugs by improving their binding affinity to biological targets. This characteristic is particularly valuable in the development of pharmaceuticals where selectivity and potency are crucial.
Case Studies
Several studies have explored similar compounds with notable findings:
- Study on Boron Compounds : A study published in Molecules examined the interaction of boron-containing compounds with cancer cell lines. It was found that specific structural modifications could enhance the cytotoxicity against breast cancer cells (MDPI) .
- Fluorinated Drug Development : Research conducted on fluorinated analogs demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. These findings support the hypothesis that this compound may exhibit similar benefits (LGC Standards) .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules through coordination bonds involving the boron atom. This interaction can lead to alterations in enzyme activity or cellular signaling pathways.
Table: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Boron coordination affecting enzyme function |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Enhanced Binding Affinity | Improved interaction with biological receptors |
Comparison with Similar Compounds
Key Observations :
Reactivity in Cross-Coupling Reactions
- In contrast, 2-(4-(2,2-difluoroethoxy)phenyl) derivatives () may exhibit intermediate reactivity due to reduced fluorine content.
Stability and Physical Properties
- Stability : The trifluoroethoxy group enhances hydrolytic stability compared to methoxy analogs but may reduce solubility in polar solvents.
- Physical State : Typically isolated as a colorless oil or solid (e.g., reports ≥95% purity as a solid).
Preparation Methods
Reaction Overview
This method, adapted from patented protocols for analogous compounds, involves sequential lithiation of a fluorinated aromatic precursor followed by electrophilic borylation. The general pathway comprises:
-
Lithiation : Treatment of 1-chloro-3-fluoro-4-(2,2,2-trifluoroethoxy)benzene with n-butyllithium (n-BuLi) at low temperatures (−78°C to 0°C) in anhydrous tetrahydrofuran (THF).
-
Electrophilic Quenching : Reaction of the lithiated intermediate with trimethyl borate (B(OMe)₃) or pinacolborane (HBpin) to form the boronate ester.
-
Acid Hydrolysis : Conversion of the boronate ester to the corresponding boronic acid using aqueous HCl.
-
Pinacol Esterification : Reaction with 2,3-dimethyl-2,3-butanediol under Dean-Stark conditions to yield the final dioxaborolane.
Optimized Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Lithiation Temperature | −78°C | Prevents side reactions |
| Boronating Agent | B(OMe)₃ | 85–90% conversion |
| Solvent | THF | Stabilizes lithio species |
| Reaction Time | 4–6 hours | Maximizes boronate formation |
Yields for this method typically range from 65–75% after purification.
Palladium-Catalyzed Miyaura Borylation
Reaction Mechanism
The Miyaura borylation enables direct conversion of aryl halides to boronic esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. For the target compound:
Performance Metrics
| Condition | Outcome |
|---|---|
| Catalyst Loading | 1.5 mol% PdCl₂(dppf) |
| Solvent System | Ethanol/H₂O |
| B₂pin₂ Equivalents | 1.2 eq |
This method achieves yields up to 90% with superior functional group tolerance compared to lithiation routes.
Cross-Coupling of Preformed Boronates
Boronate Intermediate Synthesis
A third approach involves synthesizing 4-(2,2,2-trifluoroethoxy)phenylboronic acid pinacol ester (CID 60082933) followed by fluorination at the 3-position:
-
Suzuki Coupling : React 4-bromophenol with 2,2,2-trifluoroethyl tosylate to form 4-(2,2,2-trifluoroethoxy)bromobenzene.
-
Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) to deprotonate the 3-position, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).
-
Borylation : Apply Miyaura conditions to install the boronate group.
Yield Comparison
This multi-step route is less efficient but valuable for accessing derivatives with modified substitution patterns.
Comparative Analysis of Methods
Characterization and Quality Control
Spectral Data
Q & A
Q. How do structural modifications (e.g., fluorinated substituents) influence the reactivity of this boronic ester in cross-coupling reactions?
- Classification : Advanced (Reactivity Analysis)
- Answer : The trifluoroethoxy and fluorine groups enhance electron-withdrawing effects, increasing the electrophilicity of the boron center and accelerating Suzuki-Miyaura couplings. Comparative studies on analogs show that electron-deficient aryl boronic esters exhibit faster transmetallation rates with aryl halides (e.g., krel = 3.2 vs. non-fluorinated analogs) . Table 1 : Reactivity Comparison of Substituted Aryl Boronic Esters
| Substituent | Coupling Rate (krel) | Yield (%) |
|---|---|---|
| -OCH₂CF₃ | 3.2 | 92 |
| -OCH₃ | 1.0 | 85 |
| -H | 0.8 | 78 |
| Data extrapolated from analogous systems |
Q. What strategies mitigate hydrolytic instability of the boronic ester moiety in aqueous reaction conditions?
- Classification : Advanced (Stability Optimization)
- Answer : Hydrolysis can be minimized by:
- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
- Adding stabilizing ligands (e.g., 1,4-diazabicyclo[2.2.2]octane) to sequester water .
- Lowering reaction temperatures during aqueous workup steps.
Q. How can computational modeling predict the compound’s efficacy in drug-discovery applications?
- Classification : Advanced (Drug Design)
- Answer : Density Functional Theory (DFT) calculations assess the boron center’s Lewis acidity and steric environment. For instance, the trifluoroethoxy group reduces the LUMO energy (-2.1 eV vs. -1.7 eV for methoxy analogs), enhancing electrophilicity for protease inhibition .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Classification : Advanced (Analytical Chemistry)
- Answer : Residual palladium (from synthesis) and pinacol byproducts are common impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Pd levels (limit: <10 ppm), while GC-MS identifies organic residues .
Q. How does the compound’s solubility profile impact its utility in diverse reaction media?
- Classification : Basic (Physicochemical Properties)
- Answer : The compound is soluble in aprotic solvents (e.g., THF, DCM) but insoluble in water. Solubility in DMSO (≈15 mg/mL) allows for biological assays .
Experimental Design
Q. What controls are essential when testing this compound in catalytic cross-coupling reactions?
- Classification : Advanced (Experimental Design)
- Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
